(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid
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Overview
Description
N-Boc-5-oxo-L-proline , is a compound with a complex name but an interesting structure. Let’s break it down:
- The (2S) designation indicates that the stereochemistry at the second carbon (C2) is in the L configuration.
N-Boc: stands for the group, which is attached to the nitrogen atom.
5-oxo: refers to the ketone group (C=O) at the fifth carbon (C5).
L-proline: is the parent amino acid from which this compound is derived.
Preparation Methods
Synthetic Routes::
Boc Protection of L-Proline:
Oxidation of the Pyrrolidine Ring:
- While not a high-volume industrial compound, N-Boc-5-oxo-L-proline is synthesized in research laboratories and custom synthesis companies.
Chemical Reactions Analysis
Oxidation: The conversion of the pyrrolidine ring to a ketone involves oxidation.
Deprotection: The removal of the Boc group is a deprotection reaction.
Reagents: Boc protection uses Boc-Cl, and oxidation can employ various reagents.
Major Product: The major product is N-Boc-5-oxo-L-proline itself.
Scientific Research Applications
Peptide Synthesis: N-Boc-5-oxo-L-proline is a common building block in peptide synthesis due to its stability during solid-phase peptide assembly.
Proline Mimetics: Researchers use it as a proline mimic in drug design.
Catalysis: It participates in asymmetric catalysis reactions.
Bioconjugation: Modified forms of this compound find applications in bioconjugation chemistry.
Mechanism of Action
No Specific Mechanism: As a synthetic intermediate, N-Boc-5-oxo-L-proline doesn’t have a specific biological mechanism.
Role in Peptides: Its role lies in peptide synthesis and proline mimicry.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTQIXKUDSMJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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